molecular formula C9H21ClN2S B13731906 Octylthiouronium chloride CAS No. 3544-29-4

Octylthiouronium chloride

Cat. No.: B13731906
CAS No.: 3544-29-4
M. Wt: 224.80 g/mol
InChI Key: NDQKEVRWEXNJCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of octyl carbamimidothioate hydrochloride can be achieved through several methods. One common approach involves the reaction of octylamine with thiourea in the presence of hydrochloric acid. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in a one-pot synthesis under catalyst-free conditions . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Octyl carbamimidothioate hydrochloride undergoes various chemical reactions, including substitution and oxidation reactions. In substitution reactions, it can react with different nucleophiles to form new compounds. For example, it can react with aryl diazonium salts to form S-aryl carbamimidothioates . In oxidation reactions, it can be oxidized to form sulfoxides or sulfones under appropriate conditions. Common reagents used in these reactions include diazonium salts, isothiocyanates, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of octyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial growth by interfering with essential cellular processes . It can also modulate the activity of certain enzymes and proteins, leading to its therapeutic effects. The exact molecular pathways involved in its action are still under investigation, but it is known to affect the oxidative stress response and immune modulation .

Comparison with Similar Compounds

Octyl carbamimidothioate hydrochloride is similar to other carbamimidothioate derivatives, such as S-aryl carbamimidothioates and S-benzylisothiourea hydrochloride . it is unique due to its specific octyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other compounds may not be as effective. Similar compounds include 2-octyl-isothiourea hydrochloride and octylthiuronium chloride .

Properties

CAS No.

3544-29-4

Molecular Formula

C9H21ClN2S

Molecular Weight

224.80 g/mol

IUPAC Name

octyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C9H20N2S.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H3,10,11);1H

InChI Key

NDQKEVRWEXNJCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=N)N.Cl

Origin of Product

United States

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